molecular formula C12H15FN2O B1399241 1-(2-(2-Fluorophenyl)piperazin-1-yl)ethanone CAS No. 1316217-77-2

1-(2-(2-Fluorophenyl)piperazin-1-yl)ethanone

Cat. No. B1399241
M. Wt: 222.26 g/mol
InChI Key: WQCXFNLKILJRRE-UHFFFAOYSA-N
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Description

1-(2-(2-Fluorophenyl)piperazin-1-yl)ethanone, commonly known as FPE, is a chemical compound categorized as a piperazine derivative1. It has a molecular formula of C12H15FN2O and a molecular weight of 222.26 g/mol1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of 1-(2-(2-Fluorophenyl)piperazin-1-yl)ethanone. However, related compounds have been synthesized via intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones2.



Molecular Structure Analysis

The molecular structure of 1-(2-(2-Fluorophenyl)piperazin-1-yl)ethanone consists of a piperazine ring attached to a 2-fluorophenyl group and an ethanone group1. Unfortunately, I couldn’t find more detailed information about its structure.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving 1-(2-(2-Fluorophenyl)piperazin-1-yl)ethanone.



Physical And Chemical Properties Analysis

1-(2-(2-Fluorophenyl)piperazin-1-yl)ethanone has a molecular weight of 222.26 g/mol1. Unfortunately, I couldn’t find more detailed information about its physical and chemical properties.


Scientific Research Applications

Structural Analysis and Synthesis

  • Conformation and Structure: A study by Zhang, Zhai, Wan, Gong, & Jiang (2011) analyzed the structure of a similar compound, highlighting the conformation of the piperazine ring and the dihedral angles with adjacent molecular structures.
  • Synthesis Techniques: Efficient synthesis methods for derivatives of this compound have been explored. For example, Amani & Nematollahi (2012) discussed electrochemical synthesis methods involving the oxidation of related compounds in the presence of nucleophiles.

Pharmacological Evaluation

  • Antipsychotic Potential: Bhosale, Kanhed, Dash, Suryawanshi, & Mahadik (2014) studied derivatives of this compound, finding significant anti-dopaminergic and anti-serotonergic activities, suggesting potential use in antipsychotic treatments (Bhosale et al., 2014).
  • Antitumor Activities: Yurttaş, Demirayak, Ilgın, & Atlı (2014) synthesized 1,2,4-triazine derivatives containing a piperazine moiety and found promising antiproliferative agents against breast cancer cells (Yurttaş et al., 2014).

Computational Studies

  • Molecular Docking Studies: Balaraju, Kalyani, & Laxminarayana (2019) synthesized a novel compound and performed docking studies, highlighting its importance in medicinal chemistry (Balaraju, Kalyani, & Laxminarayana, 2019).

Antibacterial and Antifungal Activities

  • Antimicrobial Properties: Gan, Fang, & Zhou (2010) synthesized azole-containing piperazine derivatives and found them to exhibit moderate to significant antibacterial and antifungal activities (Gan, Fang, & Zhou, 2010).

Safety And Hazards

I couldn’t find specific safety and hazard information for 1-(2-(2-Fluorophenyl)piperazin-1-yl)ethanone. However, it’s always important to handle chemical compounds with care and use appropriate safety measures.


Future Directions

While I couldn’t find specific future directions for 1-(2-(2-Fluorophenyl)piperazin-1-yl)ethanone, related compounds have shown potential in various fields. For instance, certain cinnoline derivatives have shown antibacterial, antitumor, antifungal, and anti-inflammatory activities3. Further research could explore the potential applications of 1-(2-(2-Fluorophenyl)piperazin-1-yl)ethanone in these areas.


Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date.


properties

IUPAC Name

1-[2-(2-fluorophenyl)piperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O/c1-9(16)15-7-6-14-8-12(15)10-4-2-3-5-11(10)13/h2-5,12,14H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQCXFNLKILJRRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCNCC1C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(2-Fluorophenyl)piperazin-1-yl)ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-(2-Fluorophenyl)piperazin-1-yl)ethanone
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1-(2-(2-Fluorophenyl)piperazin-1-yl)ethanone
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1-(2-(2-Fluorophenyl)piperazin-1-yl)ethanone

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